Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate

Description

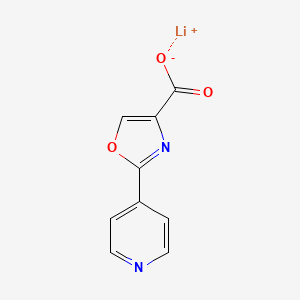

Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate (Li-PyOxC) is a lithium salt of a heterocyclic carboxylate featuring a pyridinyl-oxazole backbone. Its structure comprises a planar oxazole ring substituted at the 2-position with a pyridinyl group and a carboxylate group at the 4-position, with lithium as the counterion. Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have confirmed its monoclinic crystal system, with key bond lengths and angles consistent with aromatic heterocyclic systems .

Properties

Molecular Formula |

C9H5LiN2O3 |

|---|---|

Molecular Weight |

196.1 g/mol |

IUPAC Name |

lithium;2-pyridin-4-yl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C9H6N2O3.Li/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6;/h1-5H,(H,12,13);/q;+1/p-1 |

InChI Key |

PQVXLCIWMNGPGU-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CN=CC=C1C2=NC(=CO2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

a. Cyclization of N-Substituted Amides or Amino Alcohols

This classical method involves cyclodehydration of amino alcohols or related precursors to form the oxazole ring. For example, the process may involve:

- Reacting 2-amino-3-hydroxypropionic acid derivatives with dehydrating agents such as phosphoryl chloride or polyphosphoric acid.

- Using high-temperature reflux in solvents like toluene or xylene with acid catalysts (e.g., camphor sulphonic acid) to promote ring closure.

Reference: WO2000053589A1 describes a process for preparing oxazole derivatives via dehydration of amino alcohols, emphasizing the use of high boiling solvents and acids for efficient cyclization without external oxidants.

b. One-Pot Synthesis Coupling and Cyclization

Recent advances include one-pot synthesis involving coupling reactions such as Suzuki-Miyaura or Pd-catalyzed C–C coupling, followed by cyclization to form the oxazole ring. For instance:

- Starting from carboxylic acids or their derivatives, reacted with amino compounds under catalytic conditions.

- Use of coupling agents like 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with HOBT in inert solvents (DMF, MeCN, THF).

- Cyclization facilitated by dehydration agents or thermal conditions.

Example: Yamada et al. developed a one-pot method for trisubstituted oxazoles, combining dehydration with Suzuki-Miyaura coupling, yielding high-purity products.

Specific Preparation of the Target Compound

The compound Lithium(1+) 2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate can be synthesized via the following optimized route:

a. Preparation of the Oxazole Core

- Starting Material: A suitable 2-hydroxyl or 2-amino precursor, such as 2-amino-4-pyridylacetic acid or its esters.

- Cyclization Conditions: Reflux in high boiling solvents like toluene or xylene with acids such as camphor sulphonic acid, facilitating dehydration and ring closure without external oxidants.

c. Formation of the Lithium Salt

- Lithiation Step: Treatment of the carboxylic acid or ester with lithium bases, such as lithium hydride or lithium carbonate, in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction Conditions: Stirring at ambient or slightly elevated temperatures to facilitate lithium ion complexation.

Note: The use of lithium carbonate or lithium hydroxide in a polar solvent is common for converting the free acid to its lithium salt, as evidenced in related compounds.

Research Data and Optimization

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like THF.

Substitution: Various nucleophiles can be used, and the reactions are often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, modulating their activity. Its unique structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Property | Li-PyOxC | Na-PyOxC | Li-ThOxC |

|---|---|---|---|

| Molecular Weight (g/mol) | 182.09 | 198.10 | 190.12 |

| Melting Point (°C) | 245 | 220 | 210 |

| Water Solubility (g/L) | 8.2 | 12.7 | 5.5 |

| Bandgap (eV) | 3.5 | - | 3.1 |

Table 2: Crystallographic Parameters

| Parameter | Li-PyOxC | Na-PyOxC |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Metal–O Bond Length (Å) | 1.96 | 2.34 |

| Refinement Software | SHELXL | SHELXL |

Biological Activity

Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| CAS Number | 2751614-45-4 |

| Molecular Formula | C9H5LiN2O3 |

| Molecular Weight | 196.1 g/mol |

| Purity | 95% |

This compound combines lithium ions with a heterocyclic structure that includes both pyridine and oxazole rings. The lithium ion is known for its ability to modulate various biochemical processes, while the oxazole and pyridine moieties can interact with biological macromolecules, influencing their functions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and biochemical pathways. The lithium ion can influence signaling pathways involved in cell proliferation and apoptosis, while the oxazole and pyridine rings may engage in hydrogen bonding and π-π interactions with proteins and nucleic acids. These interactions can lead to alterations in cellular processes, contributing to the compound's therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of related oxazole compounds have shown significant antibacterial activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium. These compounds inhibit the lipoteichoic acid (LTA) biosynthesis pathway, which is crucial for the integrity of bacterial cell walls .

Case Study: Antibacterial Efficacy

A comparative study evaluated the minimum inhibitory concentration (MIC) of this compound against various strains of S. aureus. The results indicated that this compound exhibits potent antibacterial activity, with MIC values ranging from 8 to 16 μg/mL against resistant strains .

Anticancer Properties

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that compounds containing oxazole rings can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For example, studies have shown that modifications in the structure of oxazole derivatives can significantly enhance their inhibitory effects on cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the pyridine and oxazole rings have been shown to affect the compound's potency against various biological targets. For instance, research has demonstrated that specific substitutions can enhance antibacterial activity while minimizing toxicity to mammalian cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate, and how can purity be validated?

- Methodology : A two-step approach is recommended:

- Step 1 : Cyclocondensation of pyridin-4-yl-amine with a β-ketoester derivative under acidic conditions to form the oxazole ring.

- Step 2 : Carboxylation via reaction with CO₂ under controlled pressure, followed by lithium salt formation using LiOH or Li₂CO₃ in anhydrous methanol.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : Pyridinyl protons appear as doublets near δ 8.5–8.7 ppm (J = 5–6 Hz), while the oxazole C=O resonance is typically δ 160–165 ppm in 13C NMR.

- IR Spectroscopy : Confirm carboxylate (asymmetric stretching at ~1570–1600 cm⁻¹) and aromatic C=N (1640–1660 cm⁻¹).

- X-ray Diffraction : Single-crystal analysis resolves Li⁺ coordination geometry (e.g., tetrahedral vs. octahedral), though hygroscopicity may require inert-atmosphere handling .

Q. What safety protocols should be prioritized when handling this lithium salt?

- General Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Although specific toxicity data for this compound is limited, structurally related lithium carboxylates exhibit moderate skin/eye irritation (Category 2 hazard) .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or Li⁺ exchange with moisture.

Advanced Research Questions

Q. How does the pyridinyl group influence coordination chemistry with transition metals?

- Experimental Design : Compare complexation behavior with metals like Pd(II) or Cu(I) using UV-Vis titration (monitoring λ shifts at 250–300 nm) and cyclic voltammetry. The pyridinyl N atom acts as a Lewis base, while the carboxylate may adopt monodentate or bridging modes.

- Contradictions : Conflicting reports on binding affinity (log K) can arise from solvent polarity effects. Use DFT calculations (B3LYP/6-311+G**) to model ligand-field stabilization and validate with EXAFS for metal-ligand bond distances .

Q. How can tautomeric equilibria in the oxazole ring lead to conflicting NMR data, and how is this resolved?

- Issue : Oxazole rings may exhibit keto-enol tautomerism, causing split peaks in 1H NMR (e.g., C-H vs. O-H signals).

- Resolution : Conduct variable-temperature NMR (25–60°C) to observe coalescence points. Complement with NOESY to confirm spatial proximity of protons in dominant tautomers. For ambiguous cases, synthesize methylated derivatives to "lock" specific tautomeric forms .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?

- Approach : Use Gaussian-16 to calculate frontier molecular orbitals (HOMO/LUMO energies) and Fukui indices. High HOMO density on the pyridinyl ring suggests nucleophilic attack at the C2 position. Validate with Sonogashira coupling experiments (Pd(PPh₃)₄, CuI, THF) to compare predicted vs. observed regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.